molecular formula C9H12N2O2 B582199 (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol CAS No. 1245643-78-0

(4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol

Cat. No. B582199
CAS RN: 1245643-78-0
M. Wt: 180.207
InChI Key: SPHKGQKZSFMOLD-UHFFFAOYSA-N
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Description

(4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol, also known as 4-CPM, is a synthetic compound that has been studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. It is a cyclic compound that consists of a pyrimidine ring and a methoxy group on the cyclopropyl side chain. It is an important building block for the synthesis of other compounds, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

(4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol has been used as a building block in the synthesis of several compounds, such as 5-fluorouracil and 5-chlorouracil. It has also been used in the synthesis of several biologically active compounds, such as thymidine analogues, nucleoside analogues, and DNA-intercalating agents. Additionally, (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol has been used in the synthesis of several pharmaceuticals, such as anti-cancer drugs and anti-viral drugs.

Mechanism of Action

The mechanism of action of (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol is not fully understood. However, it is believed that the cyclopropyl side chain of (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol interacts with the target molecule, resulting in a conformational change that allows the pyrimidine ring to interact with the target molecule. This interaction results in the inhibition of the target molecule's activity.
Biochemical and Physiological Effects
(4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of several enzymes, such as thymidylate synthase and dihydrofolate reductase. Additionally, it has been found to inhibit the growth of several types of cancer cells, including colon cancer cells, breast cancer cells, and lung cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol in laboratory experiments is its relative stability and low cost. Additionally, it is relatively easy to synthesize, and its mechanism of action is well understood. However, it is important to note that (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol is a synthetic compound and its effects on humans have not been studied extensively. Therefore, it is important to take caution when using (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol in laboratory experiments.

Future Directions

The potential future directions for (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol include further studies on its mechanism of action and its effects on biochemical and physiological processes. Additionally, further studies on its potential applications in the synthesis of pharmaceuticals and other biologically active compounds could be conducted. Finally, further studies on its safety and efficacy in humans could be conducted to determine its potential as a therapeutic agent.

Synthesis Methods

(4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol can be synthesized from the reaction of the cyclopropylmethyl bromide and 2-aminopyrimidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as a palladium complex. The reaction is typically carried out at room temperature and the product is isolated by column chromatography. The yield of the reaction is usually around 75%.

properties

IUPAC Name

[4-(cyclopropylmethoxy)pyrimidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-5-8-10-4-3-9(11-8)13-6-7-1-2-7/h3-4,7,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHKGQKZSFMOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC(=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744362
Record name [4-(Cyclopropylmethoxy)pyrimidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol

CAS RN

1245643-78-0
Record name 4-(Cyclopropylmethoxy)-2-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Cyclopropylmethoxy)pyrimidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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